n-Amylmethyldichlorosilane
Description
Contextualization within Organosilicon Chemistry Research
Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org These compounds, known as organosilanes, are often analogous to traditional organic compounds but exhibit unique properties due to the presence of the silicon atom. wikipedia.orgnumberanalytics.com The field has grown significantly since its inception, with applications ranging from polymers and materials science to pharmaceuticals and electronics. numberanalytics.comsbfchem.com
n-Amylmethyldichlorosilane belongs to the family of organosilanes, specifically a subclass known as dichlorosilanes. These are characterized by the presence of two chlorine atoms and at least one organic group attached to a silicon atom. The "n-amyl" designation indicates a straight-chain five-carbon alkyl group, while "methyl" refers to a single-carbon alkyl group. The reactivity of the silicon-chlorine bonds makes dichlorosilanes valuable intermediates in the synthesis of a wide array of other organosilicon compounds.
Historical Development of Organosilane Synthetic Methodologies
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.org In the same year, they also prepared tetraethylsilane. wikipedia.orgsbfchem.com A pivotal advancement came in the early 20th century with the work of Frederic S. Kipping, who extensively used Grignard reagents to create various alkyl and aryl silanes. wikipedia.orgrichsilicone.com This laid the foundation for the industrial production of silicones. richsilicone.com
The "direct synthesis" or "Rochow process," developed by Eugene G. Rochow in the 1940s, revolutionized the field by providing an efficient method to produce organochlorosilanes, such as dimethyldichlorosilane, by reacting elemental silicon with organic halides. Another significant method is hydrosilylation, where a silicon-hydride bond is added across a double or triple carbon-carbon bond, often catalyzed by platinum compounds like chloroplatinic acid. google.com This method is particularly useful for creating a variety of functionalized silanes. chemicalbook.com The redistribution reaction of dichlorosilanes and dihydridosilanes is another route to synthesize specific chlorohydridosilanes. tandfonline.com
Significance of Dichlorosilanes in Advanced Materials and Chemical Synthesis Research
Dichlorosilanes are crucial building blocks in both materials science and chemical synthesis. Their high reactivity allows them to be precursors for a wide range of materials with specialized properties. ontosight.ai
In materials science, dichlorosilanes are fundamental to the production of silicones, which are used in sealants, adhesives, and medical devices. numberanalytics.com High-purity dichlorosilane (B8785471) (DCS) is indispensable in the semiconductor industry for processes like silicon epitaxial growth and the deposition of thin films of silicon nitride and silicon oxide. wikipedia.orgacs.org These materials are essential for manufacturing microelectronics, integrated circuits, and optoelectronic devices like LEDs and optical fibers. acs.orgmetrowelding.com
In chemical synthesis, the reactivity of the Si-Cl bonds in dichlorosilanes allows for their conversion into a variety of other functional groups. chemicalbook.com For instance, they can be reduced to form polysilanes, which have applications as ceramic precursors and in microlithography. scirp.org They are also used in the synthesis of complex organic molecules and have been investigated for their role in creating new pharmaceutical compounds. numberanalytics.comontosight.ai The hydrolysis of dichlorosilanes can yield cyclic or linear polysiloxanes, which are important intermediates. wikipedia.org
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Key Application Areas |
| This compound | C6H14Cl2Si | Precursor in silicone synthesis |
| Dichlorosilane | H2SiCl2 | Semiconductor processing, silicon nitride deposition wikipedia.org |
| Trichlorosilane | HSiCl3 | Production of high-purity dichlorosilane acs.org |
| Tetraethylsilane | Si(C2H5)4 | Historical first organosilicon compound synthesized wikipedia.orgsbfchem.com |
| Dimethyldichlorosilane | (CH3)2SiCl2 | Key intermediate for silicones chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-methyl-pentylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-3-4-5-6-9(2,7)8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGQQLCRLIBICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929563 | |
| Record name | Dichloro(methyl)pentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13682-99-0 | |
| Record name | Dichloromethylpentylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloromethylpentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloromethylpentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(methyl)pentylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethylpentylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Precursor Chemistry
Hydrosilylation-Based Synthesis of n-Amylmethyldichlorosilaneacs.orgshokubai.org
The most common and industrially significant method for synthesizing n-amylmethyldichlorosilane is through the hydrosilylation of 1-pentene (B89616) with methyldichlorosilane (B44661). epfl.ch This reaction involves the addition of the Si-H bond of methyldichlorosilane across the double bond of 1-pentene. wikipedia.org The general reaction is as follows:
CH₃SiHCl₂ + CH₂(CH₂)₃CH₃ → CH₃(CH₂(CH₂)₄)SiCl₂
This process is typically catalyzed by transition metal complexes, most notably those based on platinum. wikipedia.org
Catalytic Systems for Hydrosilylation Reactionsshokubai.org
A variety of transition metal complexes can catalyze hydrosilylation reactions, including those of rhodium, ruthenium, palladium, nickel, iron, and iridium. nih.gov However, platinum-based catalysts remain the most widely used due to their high activity and efficiency. wikipedia.org
Chloroplatinic acid (H₂PtCl₆), often used as a solution in isopropanol (B130326) and known as Speier's catalyst, is a cornerstone in industrial hydrosilylation. epfl.chgoogle.com It is a highly active catalyst, capable of achieving high turnover numbers, making it cost-effective despite the high price of platinum. epfl.ch Other significant platinum catalysts include Karstedt's catalyst, which is a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, and platinum-carbonyl complexes. rsc.orgiqs.edu These catalysts facilitate the reaction by forming an active platinum(0) species that initiates the catalytic cycle. epfl.ch
Table 1: Common Platinum Catalysts in Hydrosilylation
| Catalyst Name | Chemical Formula/Description | Key Features |
| Speier's Catalyst | H₂PtCl₆ in isopropanol | High activity, widely used industrially, may have an induction period. epfl.chbohrium.com |
| Karstedt's Catalyst | Pt₂(dvtms)₃ (dvtms = 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) | Highly active, soluble in organic media, but can be unstable. rsc.orgiqs.edu |
| Platinum-Carbonyl Complexes | Various | Can offer enhanced stability and selectivity. |
| Platinum on Carbon | Pt/C | Heterogeneous catalyst, allowing for easier separation. bohrium.com |
The efficiency of the hydrosilylation reaction is highly dependent on the catalyst concentration and reaction conditions such as temperature and reactant ratios.
Catalyst Concentration: The concentration of the platinum catalyst is a critical parameter. While a higher concentration generally leads to a faster reaction, it also increases costs. Catalyst loadings can be as low as 10⁻⁸ moles of catalyst per mole of substrate. epfl.ch Studies have shown that for certain reactions, decreasing the catalyst concentration from 1x10⁻⁴ to 1x10⁻⁵ mol Pt/mol Si-H does not significantly reduce the conversion if the reaction time is extended. rsc.org However, a further decrease to 1x10⁻⁶ mol Pt/mol Si-H can lead to a significant drop in conversion. rsc.org
Temperature: The reaction is typically exothermic. bohrium.com The optimal temperature can vary depending on the specific catalyst and substrates. For instance, with some systems, lowering the temperature from 110°C to 80°C or even 65°C does not significantly impact the final conversion, although it may slow down the initial reaction rate. rsc.org
Reactant Ratio: The molar ratio of the alkene to the silane (B1218182) can be adjusted to maximize the yield of the desired product and to ensure full conversion of the more valuable reactant. google.com An excess of the alkene is often used to drive the reaction to completion. google.com
Table 2: Effect of Catalyst Concentration on Reaction Conversion
| Catalyst Concentration (mol Pt/mol Si-H) | Reaction Temperature (°C) | Reaction Time (min) | Conversion (%) |
| 1 x 10⁻⁴ | 80 | 10 | ~100 rsc.org |
| 1 x 10⁻⁴ | 65 | 10 | ~100 rsc.org |
| 1 x 10⁻⁵ | 80 | 60 | ~100 rsc.org |
| 1 x 10⁻⁵ | 65 | 60 | ~100 rsc.org |
| 1 x 10⁻⁶ | 80 | 60 | 97.7 rsc.org |
| 1 x 10⁻⁶ | 65 | 60 | < 2 rsc.org |
Regioselectivity and Isomer Formation in Alkene Hydrosilylationshokubai.org
A key aspect of the hydrosilylation of terminal alkenes like 1-pentene is regioselectivity, which refers to the orientation of the addition of the Si-H bond across the double bond.
The reaction can theoretically yield two isomers: the terminal (anti-Markovnikov) adduct, this compound, and the internal (Markovnikov) adduct, where the silicon atom attaches to the second carbon of the pentyl chain. For terminal alkenes, hydrosilylation typically proceeds with high anti-Markovnikov selectivity, meaning the silicon atom adds to the terminal carbon atom. wikipedia.org This selectivity is a crucial feature for producing the desired linear n-amyl product. utwente.nl
However, under certain conditions, isomerization of the alkene can occur, leading to the formation of other isomers. acs.org For example, the catalyst can cause the double bond in 1-pentene to migrate to form 2-pentene (B8815676). bohrium.com Subsequent hydrosilylation of 2-pentene can still lead to the formation of the n-amyl product, a phenomenon that has been observed but is not fully understood. bohrium.comacs.org The choice of catalyst and reaction conditions can influence the extent of isomerization and thus the final product distribution.
Reaction Mechanisms in Catalytic Hydrosilylationshokubai.orgnih.gov
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . acs.orgwikipedia.orgnih.gov This mechanism involves the following key steps:
Oxidative Addition: The hydrosilane (methyldichlorosilane) adds to the platinum(0) catalyst center. acs.org
Alkene Coordination: The alkene (1-pentene) coordinates to the platinum complex. nih.gov
Migratory Insertion: The alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step. acs.orgnih.gov
Reductive Elimination: The final product, this compound, is eliminated from the platinum center, regenerating the active catalyst. nih.gov
A modified Chalk-Harrod mechanism has also been proposed to account for the formation of certain byproducts, such as vinylsilanes. acs.org In this modified pathway, the alkene inserts into the platinum-silicon (Pt-Si) bond instead of the Pt-H bond. acs.org Computational studies suggest that for the hydrosilylation of ethylene (B1197577) with a platinum catalyst, the traditional Chalk-Harrod mechanism is more favorable due to a lower activation energy barrier. acs.org
Alternative Synthetic Routes to Organosilicon Chlorideswikipedia.org
While hydrosilylation is the dominant method, other synthetic strategies can be employed to form carbon-silicon bonds, particularly for organosilicon chlorides.
One of the most significant alternative methods is the Grignard reaction . google.comgoogle.comacs.org This approach involves the reaction of a Grignard reagent (R-MgX) with a silicon halide, such as silicon tetrachloride or a partially alkylated chlorosilane. For the synthesis of this compound, this would involve the reaction of n-amylmagnesium halide with methyldichlorosilane or a related silicon halide.
The general Grignard reaction for producing organosilanes is: R-MgX + R'ₓSiCl₄₋ₓ → R-Si(R')ₓCl₃₋ₓ + MgXCl
This method is versatile and can be used to synthesize a wide range of organosilicon compounds. google.comgoogle.com The reaction conditions, including the solvent and the ratio of reactants, can be controlled to influence the product distribution. google.com For instance, using an excess of ether as a solvent can help to control the reaction and achieve results closer to the theoretical yield. google.com
Reactivity Profiles and Mechanistic Investigations
Study of Si-C Bond Reactivity in Organosilicon Compounds
The silicon-carbon bond is a strong covalent bond with significant stability. In saturated alkylsilanes like n-Amylmethyldichlorosilane, this bond is generally resistant to cleavage under typical reaction conditions.
Electrophilic Substitution Reactions of Unsaturated Organosilanes
Electrophilic substitution is a characteristic reaction for unsaturated organosilanes, such as allyl- and vinylsilanes. wikipedia.org In these systems, the carbon-silicon bond can stabilize a positive charge in the β-position through hyperconjugation, facilitating the attack of an electrophile on the double bond. wikipedia.org This leads to the substitution of the silyl (B83357) group. wikipedia.org
However, this compound is a saturated alkylsilane and lacks the π-system necessary for this type of reaction mechanism. Its Si-C bonds (both Si-methyl and Si-amyl) are generally not susceptible to attack by most electrophiles. Cleavage of such a stable bond typically requires harsh conditions, for instance, using very strong acids which are capable of protodesilylation.
Nucleophilic Attack Pathways on Silicon Centers
The silicon atom in this compound is highly electrophilic due to the strong electron-withdrawing effect of the two chlorine atoms. This makes the silicon center a prime target for nucleophilic attack. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, often denoted as SN2@Si. youtube.comlibretexts.org
Hydrolytic Reactivity and Condensation Dynamics of Chlorosilanes
The most prominent reaction of this compound is its rapid hydrolysis upon contact with water. noaa.gov This process is characteristic of chlorosilanes and proceeds in two main stages: initial hydrolysis of the Si-Cl bonds followed by condensation of the resulting silanol (B1196071) intermediates. silicones.euwikipedia.org
Formation and Stability of Silanols and Siloxanes
The hydrolysis of this compound involves the nucleophilic attack of water on the silicon atom, displacing the chloride ions. This reaction is typically very fast and exothermic, yielding n-Amyl(methyl)silanediol and hydrochloric acid. noaa.gov
Step 1: Hydrolysis (CH₃)(C₅H₁₁)SiCl₂ + 2H₂O → (CH₃)(C₅H₁₁)Si(OH)₂ + 2HCl
The resulting silanediol (B1258837) is generally unstable and readily undergoes intermolecular condensation. nih.gov In this step, a hydroxyl group from one silanediol molecule reacts with a hydroxyl group of another, eliminating a molecule of water to form a silicon-oxygen-silicon (siloxane) bond. This polycondensation process can lead to the formation of a variety of structures, including linear chains and cyclic polysiloxanes. wikipedia.orgresearchgate.net The structure of the final polymer is influenced by the reaction conditions. google.com
| Reactant | Intermediate Product | Final Products | By-product |
|---|---|---|---|
| This compound | n-Amyl(methyl)silanediol | Linear and Cyclic Polysiloxanes | Hydrochloric Acid (HCl) |
By-product Formation and Management in Hydrolysis
The primary by-product of the hydrolysis of any chlorosilane is hydrogen chloride (HCl). noaa.gov For every mole of this compound that is fully hydrolyzed, two moles of HCl are produced. This results in a highly acidic reaction medium. The generated HCl can act as a catalyst for the subsequent condensation reactions. bohrium.com In industrial or laboratory settings, this acidic by-product must be managed, typically through neutralization with a base, to control the reaction rate and prevent corrosion of equipment. In some cases, the formation of shock-sensitive gels has been reported as a hazardous byproduct of chlorosilane hydrolysis under certain conditions. dchas.org
Influence of Solvent and Temperature on Hydrolysis Kinetics
The kinetics of chlorosilane hydrolysis are significantly affected by both solvent and temperature.
Temperature : Increasing the reaction temperature generally accelerates the rate of both hydrolysis and condensation. researchgate.net This relationship often follows the Arrhenius equation, where the rate constant increases exponentially with temperature. A study on a similar compound, methyltriethoxysilane, showed a more than six-fold increase in the hydrolysis rate when the temperature was raised from 20°C to 50°C. researchgate.net
Solvent : The choice of solvent plays a critical role in the hydrolysis process. The reaction is often carried out in a co-solvent system (e.g., acetone, dioxane, or an alcohol with water) because chlorosilanes are typically immiscible with water. rjpn.org The polarity of the solvent can influence the reaction mechanism and rate. Polar, protic solvents can stabilize the transition state and participate in hydrogen bonding, affecting the nucleophilicity of water and the stability of intermediates. researchgate.net Aprotic solvents can also be used, and their polarity will similarly impact reaction kinetics. libretexts.orgrjpn.org The solvent can also affect the structure of the final polysiloxane product by influencing the balance between linear chain growth and cyclization during condensation. researchgate.net
| Parameter | Effect on Reaction Rate | Rationale |
|---|---|---|
| Increased Temperature | Increases | Provides higher kinetic energy to reactant molecules, increasing collision frequency and energy (Arrhenius Law). researchgate.net |
| Polar Protic Solvent | Generally Increases | Stabilizes charged intermediates and transition states through hydrogen bonding and solvation. researchgate.net |
| Polar Aprotic Solvent | Variable; Can Increase | Can increase the reactivity of nucleophiles by reducing solvation of the nucleophile itself. libretexts.org |
| Non-Polar Solvent | Generally Decreases | Poor solvation of polar reactants and charged intermediates slows the reaction. |
Thermal and Photochemical Transformations of Organosilicon Compounds
The thermal and photochemical reactivity of organosilicon compounds, such as this compound, is a subject of significant interest due to its relevance in chemical vapor deposition (CVD) processes and materials science. The transformations these molecules undergo are dictated by the interplay of bond strengths, substituent effects, and reaction conditions.
While specific pyrolysis studies on this compound are not extensively documented in publicly available literature, the thermal decomposition of analogous organochlorosilanes provides a framework for understanding its likely gas-phase reaction pathways. The pyrolysis of dichlorosilane (B8785471) (H₂SiCl₂), for instance, has been shown to proceed through two primary decomposition channels: the elimination of molecular hydrogen to yield dichlorosilylene (B1217353) (SiCl₂), and the 1,2-hydrogen chloride elimination to produce chlorosilylene (SiHCl) acs.org.
Table 1: Primary Decomposition Pathways of Dichlorosilane
| Reactant | Products | Pathway |
|---|---|---|
| SiCl₂H₂ | SiCl₂ + H₂ | Hydrogen elimination |
| SiCl₂H₂ | SiClH + HCl | HCl elimination |
This table illustrates the two main initial steps in the thermal decomposition of dichlorosilane, which serve as a model for understanding the pyrolysis of substituted dichlorosilanes.
Pyrolysis of organosilicon compounds is a key method for the production of silicon carbide (SiC) and other ceramic materials cambridge.orgacs.org. The composition and properties of the final ceramic product are highly dependent on the structure of the precursor and the pyrolysis conditions cambridge.org. For a precursor like this compound, the carbon-to-silicon ratio and the nature of the organic groups would influence the characteristics of the resulting SiC.
Quantum chemical calculations have become an indispensable tool for elucidating the mechanisms of complex chemical reactions, including the thermal and photochemical transformations of organosilicon compounds nih.gov. These computational methods allow for the determination of reaction pathways, transition state geometries, and activation energies, providing insights that are often difficult to obtain through experimental means alone nasa.gov.
For dichlorosilane, computational studies have been instrumental in determining the barrier heights for the competing H₂ and HCl elimination pathways acs.org. These calculations, often employing high-level ab initio methods like coupled-cluster theory (CCSD(T)), provide energetics that are believed to be accurate to within a few kcal/mol acs.orgnasa.gov. The calculated barrier heights for the decomposition of dichlorosilane are significant, in the range of 75-77 kcal/mol, indicating that high temperatures are required for these reactions to occur at appreciable rates buffalo.edu.
Table 2: Calculated Activation Energies for Dichlorosilane Decomposition
| Reaction | Calculated Activation Energy (kcal/mol) |
|---|---|
| SiCl₂H₂ → SiCl₂ + H₂ | 77.2 |
| SiCl₂H₂ → SiClH + HCl | 74.8 |
This table presents computationally determined activation energies for the primary decomposition pathways of dichlorosilane, highlighting the high energy barriers for these processes. acs.org
In the context of this compound, quantum chemical modeling could be employed to investigate the various potential decomposition pathways, including Si-C bond homolysis, β-hydride elimination, and reductive elimination of alkanes. Such studies would be crucial in predicting the major and minor products of its pyrolysis and in designing more efficient precursors for materials synthesis.
Investigations into Silicon Coordination Number and Hypercoordinate Species
The coordination chemistry of silicon is a rich and fascinating area of study. While silicon is most commonly found in a tetracoordinate state, it can expand its coordination sphere to form hypercoordinate species, typically with five (pentacoordinate) or six (hexacoordinate) substituents acs.org. The formation of these hypercoordinate intermediates is often invoked in the mechanisms of nucleophilic substitution at silicon.
For a compound like this compound, the presence of two electronegative chlorine atoms on the silicon center makes it susceptible to nucleophilic attack. Lewis bases, such as amines or phosphines, can coordinate to the silicon atom, leading to the formation of a pentacoordinate adduct. This coordination increases the electron density at the silicon center and can facilitate subsequent reactions, such as the displacement of a chloride ion.
The stability of hypercoordinate silicon species is highly dependent on the nature of the substituents. Electronegative groups and chelating ligands tend to stabilize higher coordination numbers nih.gov. For instance, the reaction of a hypercoordinate dichlorosilane bearing an 8-(dimethylamino)-1-naphthyl group with magnesium leads to the formation of a dimeric product containing both pentacoordinate and hexacoordinate silicon centers kyoto-u.ac.jp. This demonstrates the ability of intramolecular coordination to stabilize hypervalent silicon.
The formation of pentacoordinate intermediates is also crucial in understanding silicate (B1173343) condensation and decondensation reactions . While these studies focus on silicates with silicon-oxygen bonds, the principles can be extended to organochlorosilanes. The reaction of this compound with a nucleophile, for example, would likely proceed through a trigonal bipyramidal pentacoordinate transition state or intermediate.
Table 3: Common Geometries of Silicon Coordination Complexes
| Coordination Number | Geometry | Example Species |
|---|---|---|
| 4 | Tetrahedral | SiCl₄ |
| 5 | Trigonal Bipyramidal | [SiF₅]⁻ |
| 6 | Octahedral | [SiF₆]²⁻ |
This table outlines the typical geometries associated with the common coordination numbers of silicon.
Further research into the interaction of this compound with various Lewis bases could provide valuable insights into its reactivity and the potential for isolating stable hypercoordinate species. Such studies would contribute to a more complete understanding of the fundamental chemistry of organosilicon compounds and could lead to the development of new synthetic methodologies.
Polymerization Chemistry and Organosilicon Polymer Science
Polymerization Pathways Involving n-Amylmethyldichlorosilane Monomers
The reactivity of this compound is primarily dictated by its dichlorosilyl functional group, which can undergo substitution and coupling reactions to form either silicon-oxygen (siloxane) or silicon-silicon (polysilane) backbones.
Condensation Polymerization for Silicone Synthesis
The most common route to silicone polymers from dichlorosilane (B8785471) monomers is hydrolytic polycondensation. This process begins with the hydrolysis of this compound. The two chlorine atoms are reactive sites that readily react with water, replacing the chlorine atoms with hydroxyl groups to form an unstable intermediate, n-amylmethylsilanediol.
Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are powerful methods for creating polymers with well-defined architectures. sigmaaldrich.commdpi.com These techniques typically rely on the polymerization of monomers containing vinyl or other unsaturated functional groups. sigmaaldrich.com
This compound, in its native form, lacks a functional group amenable to direct participation in CRP. Therefore, it is not a suitable monomer for these techniques. However, its utility in this area could be realized through chemical modification. For instance, the n-amyl group could potentially be functionalized to incorporate a polymerizable moiety, such as a vinyl or acrylate (B77674) group, thereby transforming it into a monomer capable of undergoing controlled radical polymerization. silibasesilicone.com
Ring-Opening Polymerization for Organosilicon Architectures
Ring-Opening Polymerization (ROP) is a versatile method for producing high molecular weight linear polysiloxanes with controlled structures. gelest.com While this compound does not directly undergo ROP, it serves as a critical precursor for the synthesis of the necessary cyclic monomers. gelest.com
The initial hydrolysis and condensation of this compound can be controlled under specific conditions (e.g., dilution, temperature) to favor the formation of cyclic oligosiloxanes instead of linear polymers. These cyclic species, such as amyl- and methyl-substituted cyclotrisiloxanes and cyclotetrasiloxanes, are thermodynamically stable enough to be isolated.
Once synthesized, these cyclic monomers can be subjected to ROP. researchgate.net This process is initiated by either anionic or cationic catalysts that cleave the Si-O bond within the ring. gelest.com The opened ring then acts as a reactive species, propagating by attacking and opening other cyclic monomers to build a long, linear polymer chain. gelest.com A significant advantage of ROP over polycondensation is that it does not produce a small molecule byproduct during the chain growth phase, allowing for better control over the final polymer's molecular weight and structure. gelest.com A persistent challenge in silicone synthesis via ROP is the contamination of the final polymer with residual cyclic oligomers due to "backbiting" reactions, though recent advances aim to mitigate this issue. nih.gov
Table 1: Comparison of Polymerization Pathways for this compound
| Polymerization Pathway | Monomer Type | Key Reagents/Conditions | Resulting Polymer Backbone |
| Condensation Polymerization | This compound | Water | Si-O-Si (Polysiloxane) |
| Controlled Radical Polymerization | Chemically modified monomer with a vinyl or acrylate group | Radical initiator, CRP agent (e.g., ATRP catalyst, RAFT agent) | C-C (Carbon backbone with siloxane side chains) |
| Ring-Opening Polymerization | Cyclic (amyl, methyl)oligosiloxanes (derived from this compound) | Anionic or cationic initiator | Si-O-Si (Polysiloxane) |
Development and Characterization of Organosilicon Polymers
The polymers derived from this compound, primarily polysiloxanes and polysilanes, can be engineered into various forms, from cross-linked networks to functional nanoparticles, each with distinct properties and applications.
Synthesis of Polysilanes and Silicone Networks
Polysilanes: Unlike silicones, polysilanes feature a backbone composed entirely of silicon-silicon bonds. The primary method for synthesizing polysilanes from dichlorosilane precursors is the Wurtz-type reductive coupling reaction. kent.ac.ukresearchgate.net In this process, this compound is reacted with a dispersion of an alkali metal, typically sodium, in an inert, high-boiling solvent like toluene. researchgate.net The sodium reductively removes the chlorine atoms, facilitating the coupling of the silicon atoms to form the Si-Si backbone of poly(n-amylmethylsilane). kent.ac.ukresearchgate.net The reaction conditions, including temperature and the use of additives, can influence the yield and molecular weight distribution of the resulting polymer. ibm.comibm.com
Silicone Networks: this compound is a difunctional monomer, meaning it has two reactive sites. Polymerization of this monomer alone primarily leads to linear chains. researchgate.net To create a silicone network—a cross-linked, three-dimensional structure—a cross-linking agent with a functionality greater than two must be introduced. researchgate.net For example, copolymerizing this compound with a trifunctional monomer, such as methyltrichlorosilane, introduces branch points into the polymer structure. These branch points connect the linear poly(n-amylmethylsiloxane) chains, forming a durable, elastic network. The density of cross-links, and thus the mechanical properties of the final material, can be controlled by adjusting the ratio of difunctional to trifunctional monomers.
Functional Polymer Microspheres and Nanoparticles
Polymers derived from this compound can be used to fabricate functional microspheres and nanoparticles. These particles are often synthesized using sol-gel methods or emulsion techniques. researchgate.netmdpi.com The Stöber method, for example, involves the hydrolysis and condensation of organosilane precursors in a mixture of alcohol and water, often with a base catalyst like ammonia, to form monodisperse silica (B1680970) or organosilica nanoparticles. researchgate.net
The presence of the n-amyl and methyl groups on the siloxane polymer imparts significant hydrophobicity to the material. proquest.com When forming particles in an aqueous emulsion, this hydrophobicity drives the polymer to form stable, spherical droplets that can be solidified into microspheres or nanoparticles. mdpi.com These organosilica nanoparticles can be designed with functional groups, such as thiols or amines, by co-polymerizing with other functional silane (B1218182) precursors. mdpi.com Such functionalized nanoparticles have applications in areas like drug delivery and catalysis. nih.gov The size and dispersity of the resulting particles can be controlled by manipulating reaction conditions. mdpi.comresearchgate.net
Table 2: Types of Polymers Derived from this compound
| Polymer Type | Synthesis Method | Backbone Structure | Key Properties |
| Poly(n-amylmethylsiloxane) | Condensation or Ring-Opening Polymerization | -[Si(C₅H₁₁)(CH₃)-O]- | Hydrophobic, flexible, thermally stable |
| Poly(n-amylmethylsilane) | Wurtz-type Reductive Coupling | -[Si(C₅H₁₁)(CH₃)]- | UV-absorbent, semiconducting properties |
| Cross-linked Silicone Network | Co-condensation with a trifunctional silane | 3D Si-O-Si network | Elastic, durable, chemically resistant |
Supramolecular Organosilicon Polymers
While direct studies on supramolecular polymers specifically derived from this compound are not extensively documented, the principles of supramolecular chemistry can be applied to polysiloxanes. Supramolecular organosilicon polymers are formed through non-covalent interactions between polymer chains, such as hydrogen bonding, host-guest interactions, or metal-ligand coordination. These interactions allow for the self-assembly of well-defined, ordered structures from individual polymer chains.
The general approach to forming such supramolecular structures involves the functionalization of the polysiloxane backbone, which could be synthesized from the hydrolytic polycondensation of this compound. These functional groups would then be capable of specific and directional non-covalent interactions. For instance, the incorporation of moieties that can act as hydrogen bond donors or acceptors would enable the formation of physically cross-linked networks, leading to materials with tunable mechanical properties.
Another theoretical approach involves the use of silsesquioxanes as building blocks. bgsu.edu These cage-like organosilicon compounds can be functionalized and incorporated into a polymer matrix to create hybrid materials with enhanced thermal and mechanical stability. bgsu.edu The organic groups on the silsesquioxane cage can be designed to interact with the n-amyl and methyl groups of the poly(n-amylmethylsiloxane) chains, leading to organized nanostructures. The flexibility of the siloxane backbone combined with the rigidity of the silsesquioxane cages could result in novel materials with interesting properties. bgsu.edu
Structure-Property Relationships in Organosilicon Macromolecules
The properties of organosilicon macromolecules derived from this compound are intrinsically linked to their molecular structure. The key structural features that dictate the final properties of the resulting poly(n-amylmethylsiloxane) are the flexible siloxane backbone, the nature and size of the alkyl side chains, the molecular weight, and the molecular weight distribution.
The silicon-oxygen backbone imparts high thermal stability and a low glass transition temperature to the polymer due to the long Si-O bond length and large bond angle, which results in a highly flexible chain. nih.gov The presence of both a methyl group and a longer n-amyl group on each silicon atom creates an unsymmetrical substitution pattern, which can influence the polymer's crystallinity and morphology. Generally, such asymmetry disrupts regular chain packing and leads to amorphous polymers with elastomeric properties. mdpi.com
The mechanical properties are also a function of the side-chain length. An increase in the length of the alkyl side chains can lead to a decrease in the cohesive energy density, which may result in a softer, more flexible material. However, at a certain chain length, intermolecular van der Waals interactions between the alkyl chains can become more significant, potentially leading to a more ordered, albeit still flexible, structure.
The following interactive table summarizes the expected structure-property relationships for a hypothetical poly(n-amylmethylsiloxane) based on general principles of polysiloxane chemistry.
| Structural Feature | Influence on Polymer Properties | Expected Properties of Poly(n-amylmethylsiloxane) |
| Si-O-Si Backbone | High bond energy and flexibility. | Good thermal stability, low glass transition temperature, and elastomeric behavior. |
| Methyl (CH₃) Group | Contributes to rotational freedom and low intermolecular forces. | Maintains flexibility and contributes to low-temperature performance. |
| n-Amyl (C₅H₁₁) Group | Increases hydrocarbon character and steric bulk. | Enhanced solubility in nonpolar solvents, potentially higher surface tension than PDMS, and a softening effect on the polymer. |
| Molecular Weight | Higher molecular weight generally leads to increased viscosity and mechanical strength. | Viscosity and tensile strength will be dependent on the degree of polymerization. |
| Cross-linking | The introduction of cross-links would transform the liquid or elastomeric polymer into a thermoset resin with increased hardness and solvent resistance. | Can be achieved by co-polymerization with a trifunctional silane. |
Surface Chemistry and Advanced Functionalization
Surface Modification using n-Amylmethyldichlorosilane Derivatives
Covalent Grafting onto Inorganic Substrates (e.g., Silica (B1680970), Metal Oxides)
No specific studies detailing the covalent grafting of this compound onto silica or metal oxides were identified.
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
There is no available research on the formation of self-assembled monolayers using this compound on any metal surfaces.
Nanoparticle Surface Functionalization for Advanced Applications
Surface Engineering of Magnetic Nanoparticles for Multimodal Imaging
There are no documented instances of this compound being used in the surface engineering of magnetic nanoparticles for multimodal imaging purposes.
Strategies for Enhancing Biocompatibility and Cellular Uptake
No studies were found that investigate the use of this compound to enhance the biocompatibility or cellular uptake of nanoparticles.
Due to the absence of specific research on this compound in these contexts, the creation of data tables and detailed research findings as requested is not feasible.
Interfacial Phenomena and Adsorption Mechanisms
The surface modification capabilities of this compound are fundamentally governed by its behavior at interfaces and the specific mechanisms through which it adsorps onto a substrate. The process is primarily one of chemisorption, leading to the formation of a covalently bonded, self-assembled monolayer (SAM) that alters the surface energy and chemical properties of the substrate. This transformation is driven by the high reactivity of the silicon-chlorine bonds with surface hydroxyl (-OH) groups present on materials like silica, glass, mica, and various metal oxides.
The adsorption and subsequent monolayer formation can be understood as a sequential, multi-stage process:
Hydrolysis: The primary step in the adsorption mechanism involves the hydrolysis of the dichlorosilane (B8785471) headgroup. In the presence of trace amounts of water at the substrate interface, the reactive silicon-chlorine (Si-Cl) bonds are readily cleaved to form silanol (B1196071) intermediates (Si-OH). For this compound, this reaction proceeds as follows, yielding a reactive di-silanol species and hydrochloric acid (HCl) as a byproduct.
(C₅H₁₁)CH₃SiCl₂ + 2H₂O → (C₅H₁₁)CH₃Si(OH)₂ + 2HCl
Condensation and Covalent Attachment: The newly formed silanol groups are highly reactive towards the hydroxyl groups on the substrate surface. Through a condensation reaction, a stable, covalent silicon-oxygen-substrate (Si-O-Substrate) bond is formed, anchoring the molecule to the surface. acs.org This irreversible adsorption is the basis for the robust nature of silane-based SAMs. nsf.gov
Surface Polymerization: As a dichlorosilane, this compound possesses two reactive sites. This bifunctionality allows for two primary interfacial arrangements. A single molecule can react with two adjacent hydroxyl groups on the substrate, forming a well-anchored, strained four-membered ring at the base. Alternatively, and more commonly, one chloro group reacts with the surface while the other undergoes hydrolysis and then condenses with an adjacent, already-anchored silane (B1218182) molecule. This process can lead to the formation of linear polysiloxane chains on the surface, creating a cross-linked and stable monolayer. acs.org
The interfacial phenomena are dictated by the orientation of the adsorbed molecules. Once anchored by the polar headgroup, the nonpolar alkyl chains (n-amyl and methyl) orient away from the high-energy substrate. youtube.com Van der Waals interactions between the neighboring n-amyl chains promote a degree of ordering and close packing, although the presence of the smaller methyl group can introduce structural disorder compared to a di-n-amyl or longer-chain dialkyldichlorosilane. acs.org
Interactive Data Table: Effect of Alkyl Chain Length on Surface Hydrophobicity
The following table presents typical water contact angle data for surfaces modified with various alkylmethyldichlorosilanes, illustrating the impact of alkyl chain length on the final surface energy. The values demonstrate a clear trend toward increased hydrophobicity with longer alkyl chains.
| Silane Compound | Alkyl Chain | Advancing Water Contact Angle (θA) | Receding Water Contact Angle (θR) |
| Methyldichlorosilane (B44661) | Methyl (C1) | ~85° | ~75° |
| Ethyldichlorosilane | Ethyl (C2) | ~90° | ~80° |
| Propyldichlorosilane | Propyl (C3) | ~95° | ~85° |
| This compound | Amyl (C5) | ~100° (Estimated) | ~88° (Estimated) |
| n-Octylmethyldichlorosilane | Octyl (C8) | ~103° | ~90° |
Note: Data for C1-C3 and C8 compounds are representative values sourced from analogous studies on alkylsilane monolayers. acs.org Values for this compound are estimated based on established trends.
Catalytic Applications and Mechanistic Research
Organosilicon Compounds in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants are in the same phase, often relies on finely-tuned metal-ligand complexes to achieve high activity and selectivity.
The synthesis of novel ligands is a cornerstone of developing new catalytic systems. In theory, n-Amylmethyldichlorosilane could serve as a precursor for the synthesis of specialized organosilicon-based ligands. The reactive chloro groups on the silicon atom can be substituted by various coordinating moieties, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The presence of the n-amyl and methyl groups would offer specific steric and electronic properties to the resulting ligand.
Hypothetical Ligand Synthesis from this compound:
| Reactant | Reagent | Potential Ligand Structure |
| This compound | 2 eq. of Lithium diphenylphosphide (LiPPh₂) | n-Amyl(methyl)bis(diphenylphosphino)silane |
| This compound | 2 eq. of a lithiated N-heterocyclic carbene precursor | A silyl-bridged bis(NHC) ligand |
This table presents hypothetical synthetic routes that are plausible based on known organosilicon chemistry but have not been specifically reported for this compound.
The electronic and steric properties of a ligand are critical in determining the performance of a catalyst. The n-amyl group on a ligand derived from this compound would introduce a moderate level of steric bulk, which could influence the coordination geometry around a metal center and the accessibility of substrates to the active site. Electronically, the alkyl groups (n-amyl and methyl) are electron-donating, which would increase the electron density on the silicon atom and, consequently, on the coordinating atom bound to it. This, in turn, can affect the electronic properties of the metal center, influencing its reactivity in processes like oxidative addition and reductive elimination.
While no specific studies have been conducted on ligands derived from this compound, research on other alkyl-substituted silyl (B83357) ligands provides a basis for predicting their potential effects.
Heterogeneous Catalysis and Supported Organosilicon Catalysts
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst in a liquid or gas phase reaction. Organosilanes are frequently used to modify the surface of solid supports, creating a more stable and effective catalytic system.
The sol-gel process is a versatile method for preparing solid catalysts with high surface area and controlled porosity. nih.gov this compound could theoretically be incorporated into a sol-gel synthesis as a co-precursor with other silicon or metal alkoxides. The hydrolysis and condensation of the dichlorosilane (B8785471) would lead to its integration into the resulting oxide network. The n-amyl and methyl groups would impart a hydrophobic character to the catalyst support, which could be advantageous in certain reactions by influencing the adsorption of reactants and desorption of products.
Potential Effects of this compound in Sol-Gel Synthesis:
| Property | Potential Effect |
| Surface Hydrophobicity | Increased |
| Pore Size Distribution | Altered due to the presence of organic groups |
| Stability of Supported Metal Nanoparticles | Potentially enhanced through surface modification |
This table outlines the expected, but not experimentally verified, effects of incorporating this compound into sol-gel materials.
Photocatalysis utilizes light to drive chemical reactions, and the surface properties of the photocatalyst are crucial for its efficiency. Functionalization of photocatalytic materials, such as titanium dioxide (TiO₂), with organosilanes can enhance their performance. While there is no specific research on the use of this compound for this purpose, its application could modify the surface of a photocatalyst, potentially improving the dispersion of the material in non-polar solvents or altering its electronic properties to enhance charge separation and reduce electron-hole recombination.
Advanced Catalytic Processes and Reaction Engineering
The development of advanced catalytic processes often involves the design of catalysts with specific functionalities for complex chemical transformations. Although no advanced catalytic processes utilizing this compound have been reported, its unique combination of reactivity and organic substituents suggests potential areas for future exploration. For instance, materials functionalized with this silane (B1218182) could be investigated as components in membrane reactors or for the immobilization of homogeneous catalysts to bridge the gap between homogeneous and heterogeneous catalysis.
C-C Bond Formation and C-H Bond Activation in Organosilicon-Catalyzed Reactions
Organosilicon compounds are pivotal in a range of transition-metal-catalyzed reactions that lead to the formation of carbon-carbon (C-C) bonds and the activation of carbon-hydrogen (C-H) bonds. These reactions are fundamental in organic synthesis, enabling the construction of complex molecular architectures.
Transition-metal-catalyzed C–H bond activation has become a significant strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C–H bonds. This approach is atom-economical and can bypass the need for pre-functionalized starting materials. Organosilanes can play various roles in these catalytic cycles, including acting as directing groups, coupling partners, or precursors to silicon-containing ligands that modulate the catalytic activity of the metal center. For instance, nickel-catalyzed C–H arylation of imidazoles with phenol derivatives has been demonstrated, showcasing the utility of organometallic catalysis in forming C-C bonds with high efficiency nih.gov.
While direct catalytic applications of this compound in these transformations are not explicitly detailed in the literature, its structural features are pertinent. The amyl and methyl groups can influence solubility and steric hindrance around the silicon center, potentially impacting the selectivity of a reaction if the silane were to be used as a ligand precursor. Furthermore, alkyldichlorosilanes can undergo transformations that result in C-C bond formation. For example, certain hexacoordinate silicon complexes derived from dichlorosilacyclobutane have been shown to undergo ring-opening and molecular rearrangement to form a new carbon-carbon bond under mild conditions without a separate catalyst researchgate.net. This reactivity highlights the intrinsic capability of related organosilicon structures to facilitate complex bond formations.
The table below summarizes representative data from studies on C-C bond formation and C-H activation involving organosilicon compounds, illustrating the types of transformations where a compound like this compound could potentially be involved as a reagent or precursor.
| Reaction Type | Catalyst System | Substrates | Product Yield (%) | Reference |
| C–H/C–O Coupling | Ni(OTf)₂/dcype | Benzimidazoles, Phenol derivatives | Moderate to excellent | nih.gov |
| C–H Arylation | Nickel-based system | Imidazoles, Chloroarenes | Good | nih.gov |
| C–H Alkenylation | Nickel-based system | Imidazoles, Enol derivatives | 41% | nih.gov |
Energy and Environmental Catalysis with Organosilicon Systems
The application of catalysis in energy and environmental sciences is critical for developing sustainable technologies. Organosilicon compounds, including alkyldichlorosilanes, can contribute to this field, particularly in the synthesis of materials for energy applications and in processes that mitigate environmental pollution.
One area where dichlorosilanes are relevant is in the production of high-purity polysilicon, a crucial material for the semiconductor and photovoltaic industries. The manufacturing process of polysilicon often involves the purification of trichlorosilane (SiHCl₃). A common impurity in this process is methyldichlorosilane (B44661) (CH₃SiHCl₂), which has a boiling point close to that of trichlorosilane, making separation by distillation difficult and energy-intensive . A more efficient method involves the catalytic conversion of methyldichlorosilane into methyltrichlorosilane (CH₃SiCl₃), which has a higher boiling point and is more easily separated .
This catalytic process involves the reaction of methyldichlorosilane with a chlorine source, such as silicon tetrachloride (SiCl₄), over a catalyst. The reaction essentially involves the transfer of a chlorine atom to the methyldichlorosilane, converting it to methyltrichlorosilane, while the silicon tetrachloride is reduced . Research has shown that activated carbon can serve as an effective and stable catalyst for this conversion .
The following table presents data on the catalytic conversion of methyldichlorosilane, a process analogous to potential applications for other alkyldichlorosilanes like this compound in industrial purification.
| Catalyst | Temperature (°C) | Reactant Molar Ratio (SiCl₄:CH₃SiHCl₂) | Liquid Hourly Space Velocity (h⁻¹) | Maximum Conversion of Methyldichlorosilane (%) | Catalyst Stability (after 120 h) | Reference |
| Activated Carbon | 120 | 3 | 3.0 | ~85 | ~70% conversion |
This example illustrates how an alkyldichlorosilane can be a key component in a catalytic system with significant implications for the energy sector, specifically in the manufacturing of solar cells. The principles of this catalytic conversion could potentially be applied to processes involving other alkyldichlorosilanes. Furthermore, the broader field of environmental catalysis, which focuses on the catalytic removal of pollutants and the synthesis of value-added chemicals from waste streams, presents opportunities for the application of organosilicon chemistry greenercatalysis.commdpi.com. The reactivity of the Si-Cl bonds in this compound could be harnessed, for example, in the synthesis of functionalized silica (B1680970) materials for use as catalyst supports or adsorbents.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies focus on solving the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and bonding characteristics of a molecule. These calculations provide fundamental insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It is based on the Hohenberg-Kohn theorems, which state that the energy of the molecular ground state is uniquely determined by its electron density. mdpi.com This approach is generally less computationally expensive than other high-level quantum chemical methods while maintaining a high degree of accuracy, making it a practical tool for studying molecules like n-Amylmethyldichlorosilane. mdpi.com
Table 1: Illustrative Molecular Properties of this compound from DFT Calculations (Note: The following data is illustrative of the types of properties obtained from DFT calculations and is not based on specific experimental or published computational results for this molecule.)
| Property | Calculated Value | Description |
|---|---|---|
| Si-C (methyl) Bond Length | ~1.88 Å | The distance between the silicon atom and the carbon atom of the methyl group. |
| Si-C (amyl) Bond Length | ~1.90 Å | The distance between the silicon atom and the first carbon atom of the n-amyl group. |
| Si-Cl Bond Length | ~2.05 Å | The distance between the silicon atom and a chlorine atom. |
| Cl-Si-Cl Bond Angle | ~108° | The angle formed by the two chlorine atoms and the central silicon atom. |
| Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Charge on Si | +0.85 e | The calculated partial charge on the silicon atom, indicating its electrophilic nature. |
Ab initio (Latin for "from the beginning") molecular orbital calculations are a class of quantum chemistry methods that rely on first principles without the inclusion of experimental data. researchgate.net These high-level calculations are instrumental in predicting chemical reaction pathways and understanding reaction mechanisms. researchgate.net By mapping the potential energy surface of a reacting system, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, ab initio MO calculations could be used to investigate various reactions, such as its hydrolysis or alcoholysis. The calculations would begin by modeling the initial complex formed between the silane (B1218182) and a reactant molecule (e.g., water). researchgate.net The computational search for a transition state structure would then be performed. The energy of this transition state relative to the reactants provides the activation energy barrier for the reaction, a key determinant of the reaction rate. This approach allows for a detailed, step-by-step understanding of how bonds are broken and formed during a chemical transformation. researchgate.net
Simulation of Reaction Mechanisms and Transition States
Simulating reaction mechanisms involves identifying the sequence of elementary steps that lead from reactants to products. A critical aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. fraunhofer.de
An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface, connecting a transition state to the corresponding reactants and products. scm.commissouri.edunih.gov Proposed by Kenichi Fukui, the IRC is defined as the mass-weighted steepest descent path from a transition structure. missouri.edu Performing an IRC calculation is a crucial step after locating a transition state. It serves to confirm that the identified transition state structure indeed connects the intended reactants and products for the reaction being studied. rowansci.com
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful model for explaining and predicting chemical reactivity. ucsb.edu The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species, known as the frontier orbitals. wikipedia.orglibretexts.org Chemical reactions are often initiated by the interaction (overlap) between the filled HOMO of one molecule (the nucleophile) and the empty LUMO of another (the electrophile). libretexts.org
In the context of this compound, FMO theory can explain its reactivity towards nucleophiles. The silicon atom is bonded to two electronegative chlorine atoms, which lowers the energy of the Si-Cl σ* antibonding orbitals. These orbitals contribute significantly to the LUMO of the molecule, making the silicon atom an electrophilic center. A nucleophile, which has a high-energy HOMO, will initiate a reaction by donating electrons into this low-lying LUMO. The energy gap between the nucleophile's HOMO and the silane's LUMO is a key factor in determining the reaction rate; a smaller gap generally leads to a faster reaction. pku.edu.cn
Table 2: Illustrative Frontier Orbital Properties and Their Significance (Note: The energy values are hypothetical examples to illustrate the application of FMO theory.)
| Orbital | Property | Significance for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Energy: ~ -11.5 eV | Represents the outermost electrons. A lower energy suggests relative stability and low nucleophilicity. The molecule is unlikely to act as a strong electron donor. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Energy: ~ -0.5 eV | Represents the lowest energy site for accepting electrons. A low LUMO energy indicates high electrophilicity, localized on the silicon atom, making it susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | ~11.0 eV | The energy difference between the HOMO and LUMO. A large gap indicates high kinetic stability and low chemical reactivity. |
Molecular Dynamics and Multiscale Modeling of Organosilicon Systems
While quantum chemical methods are highly accurate for studying individual molecules or simple reactions, they become computationally prohibitive for large systems or for simulating processes over long timescales (nanoseconds or longer). cecam.org Molecular dynamics (MD) and multiscale modeling address this challenge by combining different levels of theory to study complex chemical phenomena. molbnl.itdtu.dk
Multiscale modeling, particularly the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, is a powerful technique for studying reactions in complex environments, such as in solution or at an interface. frontiersin.org In a QM/MM simulation of an organosilicon system, the chemically active region—for example, the this compound molecule and its immediate interaction partners—is treated with a high-accuracy QM method (like DFT). frontiersin.org The rest of the system, such as the bulk solvent or a polymer matrix, is described using a much faster, classical Molecular Mechanics (MM) force field. frontiersin.org
This approach allows for the simulation of how the surrounding environment influences the reaction pathway and energetics, providing a more realistic model of chemical processes. For organosilicon systems, MD and multiscale modeling can be used to study the diffusion of reactants, the conformational changes of the alkyl chains, and the role of solvent molecules in stabilizing transition states or intermediates. These methods bridge the gap between the quantum world of electron orbitals and the macroscopic properties of materials.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Theoretical and computational chemistry provides powerful tools for predicting the physical and chemical properties of molecules, offering insights that complement and guide experimental work. While specific, in-depth computational studies exclusively targeting this compound are not extensively available in peer-reviewed literature, its spectroscopic characteristics and interaction profile can be reliably predicted using established computational methodologies. These predictions are crucial for identifying the molecule, understanding its behavior in various environments, and anticipating its interactions with other substances.
Modern computational chemistry employs methods like Density Functional Theory (DFT) and various machine learning algorithms to forecast spectroscopic data with increasing accuracy. nih.govmit.edu These techniques model the electronic structure of a molecule to calculate properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. mdpi.com Similarly, the analysis of a molecule's electron density distribution and electrostatic potential allows for a detailed understanding of its intermolecular forces.
Predicted Spectroscopic Signatures
The spectroscopic signature of a molecule is a unique fingerprint derived from its interaction with electromagnetic radiation. Computational models can simulate these interactions, providing valuable data for structural elucidation and analysis. bartleby.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for determining molecular structure. nih.gov Computational methods, such as those employing DFT or specialized machine learning models, can predict ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding around each nucleus. mestrelab.comchemaxon.com For this compound, predictions would be based on the distinct chemical environments of the methyl and amyl groups attached to the silicon atom.
The following tables present the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: These values are estimations based on computational principles and have not been derived from a specific published study on this molecule.
Predicted ¹H NMR Chemical Shifts for this compound (Relative to TMS, Solvent: CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Si-CH₃ | 0.8 - 1.0 | Singlet |
| Si-CH₂- | 1.1 - 1.3 | Triplet |
| -CH₂-CH₂-CH₂-CH₃ | 1.3 - 1.5 | Multiplet |
| -CH₂-CH₃ | 0.8 - 0.95 | Triplet |
Predicted ¹³C NMR Chemical Shifts for this compound (Relative to TMS, Solvent: CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Si-CH₃ | 5 - 10 |
| Si-CH₂- | 20 - 25 |
| -CH₂-CH₂-CH₂-CH₃ | 22 - 35 |
| -CH₂-CH₃ | 13 - 15 |
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational transitions within a molecule. DFT calculations can predict the vibrational frequencies and intensities of these transitions, which correspond to the stretching and bending of chemical bonds. For this compound, key predicted vibrational bands would include Si-Cl stretches, Si-C stretches, and various C-H bond vibrations from the alkyl chains.
Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |
| C-H Bend (Alkyl) | 1375 - 1465 | Medium |
| Si-C Stretch | 700 - 850 | Medium-Strong |
| Si-Cl Stretch | 450 - 600 | Strong |
Intermolecular Interactions
The physical properties of a substance, such as its boiling point and solubility, are governed by the nature and strength of its intermolecular interactions. Computational analysis of a molecule's structure and electron distribution can elucidate these forces. chemrxiv.orgchemrxiv.org
This compound is a polar molecule due to the presence of two electronegative chlorine atoms bonded to the silicon atom. This creates a significant dipole moment. The primary intermolecular interactions predicted for this compound are:
Dipole-Dipole Interactions: The permanent dipole arising from the Si-Cl bonds is the most significant contributor to the intermolecular forces. The partially positive silicon atom of one molecule will be electrostatically attracted to the partially negative chlorine atoms of neighboring molecules, leading to a structured arrangement in the liquid and solid phases.
Computational studies on similar alkoxysilane derivatives have shown that a comprehensive understanding of the system often requires modeling clusters of molecules (dimers, trimers) rather than isolated monomers. mdpi.comnih.gov Such an approach accounts for non-covalent interactions and provides a more accurate description of the compound's behavior in condensed phases. mdpi.com For this compound, cluster modeling would be essential to accurately predict properties influenced by its strong dipole-dipole interactions.
Advanced Analytical Characterization in Organosilicon Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organosilicon compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of silicon, carbon, and hydrogen atoms within a molecule.
¹H, ¹³C, and ²⁹Si NMR Applications
¹H, ¹³C, and ²⁹Si NMR spectroscopy are routinely used in conjunction to provide a complete structural assignment for n-Amylmethyldichlorosilane.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen-containing functional groups. For this compound, distinct signals are expected for the methyl group directly attached to the silicon atom and the various methylene (B1212753) (CH₂) and methyl (CH₃) groups of the n-amyl chain. The chemical shifts are influenced by the electronegativity of the neighboring silicon and chlorine atoms, causing protons closer to the silyl (B83357) group to appear further downfield.
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Each carbon atom in the methyl and n-amyl groups of the molecule will produce a distinct signal. The carbon atom of the methyl group bonded to silicon will have a characteristic chemical shift, as will each of the five carbon atoms in the amyl chain, differentiated by their position relative to the silicon center.
²⁹Si NMR: As a spin-1/2 nucleus, ²⁹Si is directly observable by NMR, providing crucial information about the silicon's chemical environment. researchgate.net The chemical shift of the silicon atom in this compound is highly sensitive to the attached substituents. The presence of two chlorine atoms and two carbon-based groups (methyl and amyl) places the ²⁹Si resonance in a predictable region of the spectrum, distinct from other organosilanes such as silicates or siloxanes. researchgate.net The significant chemical shift range of ²⁹Si NMR makes it an excellent tool for confirming the specific dichlorosilane (B8785471) structure. msu.edu
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Si-CH₃ | ~0.5 - 1.0 | Upfield due to electropositive silicon. |
| Si-CH₂- | ~1.0 - 1.5 | Downfield shift relative to other alkyl protons due to proximity to SiCl₂. | |
| -(CH₂)₃- | ~1.2 - 1.6 | Complex multiplet representing the central part of the amyl chain. | |
| -CH₃ (amyl) | ~0.8 - 1.0 | Typical terminal methyl group signal. | |
| ¹³C | Si-CH₃ | ~5 - 15 | Characteristic shift for a methyl group bonded to silicon. |
| Si-CH₂- | ~20 - 30 | Shift influenced by both silicon and chlorine atoms. | |
| Amyl Chain Carbons | ~14 - 35 | Distinct signals for each of the 5 carbons in the chain. | |
| ²⁹Si | R(R')SiCl₂ | ~30 - 40 | Typical range for alkyldichlorosilanes, shifted downfield by two chlorine atoms. |
Solid-State NMR (e.g., ²⁹Si MAS NMR) for Material Characterization
When this compound is used to modify surfaces or is incorporated into polymeric materials, solid-state NMR becomes a critical characterization technique. ²⁹Si Magic Angle Spinning (MAS) NMR, often combined with Cross-Polarization (CP) to enhance signal intensity, can distinguish between different silicon environments in the solid state. gelest.com
This technique is particularly useful for analyzing the products formed when this compound reacts with a surface like silica (B1680970). The resulting spectrum can identify and quantify different silicon species, such as:
T units (RSi(O₀.₅)₃): Formed if the silicon atom bonds to three surface oxygen atoms.
D units (RR'Si(O₀.₅)₂): Formed if the silicon atom bonds to two surface oxygen atoms.
By analyzing the chemical shifts and relative intensities of these signals, researchers can determine the structure of the grafted species and the density of the surface coverage. vscht.cz This provides invaluable insight into the nature of the organosilicon layer at the molecular level. gelest.comvscht.cz
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a characteristic "fingerprint" for this compound by identifying the specific chemical bonds present. wikipedia.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment. For this compound, strong absorptions are expected for Si-Cl, Si-C, and C-H stretching and bending vibrations. gelest.com The Si-CH₃ group is readily identified by a strong, sharp band around 1260 cm⁻¹. researchgate.net The Si-Cl bonds typically show strong absorption bands in the lower frequency "fingerprint" region, between 425 and 625 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of a bond are Raman-active. wikipedia.org Symmetrical, non-polar bonds often produce strong Raman signals where IR signals are weak. The Si-C and C-C bonds within the n-amyl chain are expected to be clearly visible in the Raman spectrum.
| Bond | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C-H (alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong (IR), Strong (Raman) |
| Bending | 1370 - 1470 | 1370 - 1470 | Medium (IR) | |
| Si-CH₃ | Symmetric Deformation (Bending) | ~1260 | ~1260 | Strong (IR) |
| Si-C | Stretching | 750 - 865 | ~605 | Strong (IR), Medium (Raman) researchgate.netresearchgate.net |
| Si-Cl₂ | Asymmetric & Symmetric Stretching | 425 - 625 | 425 - 625 | Strong (IR), Strong (Raman) researchgate.net |
Mass Spectrometry Techniques (GC-MS, MALDI-TOF) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and assessing its purity by identifying trace contaminants.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for analyzing volatile compounds like this compound. The gas chromatograph first separates the compound from any impurities based on differences in boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the intact molecule's mass, along with a characteristic fragmentation pattern. This pattern acts as a chemical fingerprint, allowing for unambiguous identification and structural confirmation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): While GC-MS is suited for the monomer itself, MALDI-TOF is invaluable for characterizing polymers or oligomers that might be synthesized from this compound. northwestern.edu This "soft" ionization technique is capable of analyzing large molecules without causing significant fragmentation, providing information on molecular weight distribution and the structure of repeating units. northwestern.edunih.gov
Surface Sensitive Techniques
When this compound is used to create thin films or self-assembled monolayers, surface-sensitive techniques are required to analyze the chemical composition and structure of the modified surface.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for surface analysis. It provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material.
When analyzing a surface treated with this compound, XPS can:
Confirm Elemental Composition: Survey scans detect the presence of silicon (Si), carbon (C), and chlorine (Cl) on the surface, confirming the successful deposition of the silane (B1218182). The presence of oxygen (O) can indicate bonding to an oxide substrate (like silica) or hydrolysis of the Si-Cl bonds.
Determine Chemical States: High-resolution scans of individual elemental peaks provide information about the bonding environment.
The Si 2p peak will have a specific binding energy characteristic of a silicon atom bonded to carbon and chlorine (or oxygen after reaction). This allows differentiation from substrate silicon (e.g., SiO₂).
The C 1s peak can be deconvoluted to distinguish between carbon in the alkyl chain (C-C, C-H) and carbon directly bonded to silicon (C-Si).
The Cl 2p peak confirms the presence of chlorine. Its absence after hydrolysis and curing can indicate the formation of siloxane (Si-O-Si) bonds.
This detailed chemical state information is crucial for understanding the orientation, bonding mechanism, and integrity of the organosilane layer on a substrate.
| Core Level | Typical Binding Energy Range (eV) | Information Obtained |
|---|---|---|
| Si 2p | ~100 - 104 | Confirms presence of silicon. The exact energy distinguishes between Si-C/Si-Cl bonds (~101-102 eV) and Si-O bonds from the substrate or hydrolysis (~103-104 eV). |
| C 1s | ~284 - 286 | Confirms presence of carbon. Can be deconvoluted to separate C-Si bonds from C-C/C-H bonds of the amyl and methyl groups. |
| Cl 2p | ~198 - 202 | Confirms presence of chlorine from the dichlorosilane group. Its signal intensity can be used to monitor the extent of hydrolysis. |
| O 1s | ~531 - 534 | Indicates bonding to an oxygen-containing substrate (e.g., SiO₂) and/or the formation of Si-O-Si or Si-OH bonds after hydrolysis. |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions by detecting changes in the refractive index near a metal sensor surface. nih.govyoutube.com In this method, one binding partner is immobilized on the sensor chip, and the counterpart, or analyte, is passed over the surface in a solution. nih.gov The interaction between the ligand and the analyte causes a measurable shift in the resonance angle of reflected light, which is used to study the kinetics of molecular binding events, including association and dissociation rates. youtube.com
Currently, specific research studies applying Surface Plasmon Resonance to the analysis of this compound are not available in publicly accessible scientific literature. This technique is most commonly employed for studying interactions between large biomolecules, such as proteins and nucleic acids, or for the analysis of nanoparticles and lipid-based drug delivery systems. nih.govnih.gov
Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that utilizes a beam of high-energy electrons transmitted through an ultra-thin specimen to generate highly resolved images of a material's internal structure. escholarship.org It provides detailed information on morphology, crystal structure, and defects at the nanoscale. escholarship.orgresearchgate.net TEM can be operated in different modes, such as conventional TEM (CTEM) for broad illumination or scanning TEM (STEM) where a focused beam is scanned across the sample. nih.gov
Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique frequently coupled with electron microscopy (SEM or TEM). wikipedia.orgmee-inc.com When the electron beam from the microscope interacts with the sample, it stimulates the emission of characteristic X-rays from the atoms within the specimen. nanoanalytics.com Because each element has a unique atomic structure, it produces a unique set of X-ray peaks, allowing for the determination of the elemental composition of the analyzed volume. wikipedia.orgnih.gov This technique can be used for qualitative identification of present elements and quantitative analysis of their relative abundance. mee-inc.com
There is no specific research documented in available scientific literature that employs TEM or EDX for the direct characterization of the simple liquid organosilane, this compound. These methods are typically applied to solid materials, nanoparticles, thin films, and biological specimens to visualize structure and determine elemental distribution on a micro or nano scale. nih.govresearchgate.net
X-ray Diffraction (XRD) for Crystal Structure Analysis
X-ray Diffraction (XRD) is a primary experimental method for determining the atomic and molecular structure of a crystal. wikipedia.org The technique is based on the principle of Bragg's Law, which describes the constructive interference that occurs when X-rays are scattered by the periodic arrangement of atoms within a crystalline lattice. tcd.iewisc.edu By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the precise positions of atoms and the lengths and types of chemical bonds. wikipedia.org
As this compound is a liquid at standard temperature and pressure, XRD analysis, which requires a crystalline solid, is not a standard method for its characterization. No studies detailing the crystal structure of this compound via XRD are present in the available literature.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental process in analytical chemistry used to determine the elemental composition of a sample. wikipedia.org For organic and organometallic compounds like this compound, the most common method is combustion analysis, which determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS analysis). wikipedia.org This information is crucial for verifying the structure of a newly synthesized compound and establishing its purity. wikipedia.org
The process involves combusting a small, precisely weighed amount of the compound in an excess of oxygen. The resulting gases (carbon dioxide, water, and others) are separated and measured, allowing for the calculation of the percentage of each element in the original sample. The experimental results are then compared to the theoretical values calculated from the compound's molecular formula. For a compound to be considered analytically pure, the found values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated theoretical values. nih.gov
For this compound (C₆H₁₄Cl₂Si), the theoretical elemental composition provides a benchmark for purity assessment.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 39.34 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.71 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 38.74 |
| Silicon | Si | 28.085 | 1 | 28.085 | 15.34 |
| Total | 185.169 | 100.00 |
Comparison of Theoretical vs. Expected Experimental Elemental Analysis Data
| Element | Theoretical Mass % | Acceptable Experimental Range (±0.4%) |
| Carbon (C) | 39.34 | 38.94 - 39.74 |
| Hydrogen (H) | 7.71 | 7.31 - 8.11 |
This table outlines the expected results from an elemental analysis of a pure sample of this compound, based on widely accepted criteria for analytical purity in chemical research. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Carbon Dioxide |
Environmental Fate and Degradation Research
Abiotic Degradation Pathways of n-Amylmethyldichlorosilane and its Derivatives
Abiotic degradation is the foremost process responsible for the transformation of this compound in the environment. These pathways include rapid hydrolysis in water and potential atmospheric degradation through photolysis and oxidation.
The most significant abiotic degradation pathway for this compound is hydrolysis. Chlorosilanes are highly reactive with water, and this reaction occurs rapidly in aqueous solutions, humid air, and moist soil. The silicon-chlorine bonds are readily cleaved in the presence of water to form silanols and hydrochloric acid.
For this compound, the hydrolysis reaction proceeds as follows: C₅H₁₁ (CH₃)SiCl₂ + 2H₂O → C₅H₁₁(CH₃)Si(OH)₂ + 2HCl
The primary product of this reaction is n-amylmethylsilanediol. This transformation is typically very fast, meaning the parent dichlorosilane (B8785471) is not expected to persist in any environment where water is present. Research on analogous chlorosilanes confirms the fugitive nature of the Si-Cl bond in environmental conditions. The resulting silanediol (B1258837) is a more stable compound, and its subsequent environmental fate becomes the primary concern. These silanols can then undergo self-condensation reactions to form siloxane oligomers and polymers, the rate and extent of which depend on factors like concentration, pH, and temperature.
Table 1: Hydrolysis of this compound
| Reactant | Products | Environmental Condition | Significance |
|---|
While direct data on the photolysis of this compound is not available, its high reactivity towards hydrolysis suggests that atmospheric degradation of the parent compound is unlikely to be a significant pathway. Any molecule that volatilizes would rapidly hydrolyze with atmospheric moisture.
However, the degradation products, particularly the resulting n-amylmethylsilanediol and low molecular weight siloxanes, can be volatile enough to enter the atmosphere. The atmospheric fate of these volatile organosilicon compounds, often referred to as volatile methylsiloxanes (VMS), has been studied. The dominant removal process for VMS in the atmosphere is oxidation by hydroxyl (OH) radicals. researchgate.netnasa.gov Direct photolysis by sunlight is generally considered a minor removal pathway for siloxanes compared to OH radical-initiated oxidation. nasa.gov
The atmospheric lifetime of volatile siloxanes with respect to reaction with OH radicals is typically on the order of several days. nih.gov The oxidation products are generally siloxanols and other oxygenated species that may have different deposition and transport characteristics than their precursors. acs.orgnih.gov
Table 2: Atmospheric Degradation Parameters for Analogous Volatile Siloxanes
| Compound Family | Primary Degradation Mechanism | Typical Atmospheric Lifetime | Primary Products |
|---|
Biotic Degradation and Biodegradability Assessment in Environmental Compartments
The potential for biotic degradation of this compound is primarily relevant to its hydrolysis product, n-amylmethylsilanediol, as the parent compound is abiotically transformed too rapidly for significant microbial interaction.
The biodegradability of organosilicon compounds is generally limited. The silicon-carbon (Si-C) bond is not found in nature and is relatively resistant to enzymatic cleavage by microorganisms. epa.gov While minor biodegradation of the hydrolysis products of polydimethylsiloxane (B3030410) (PDMS), such as dimethylsilanediol (B41321), has been observed, abiotic processes are considered the major degradation pathways. epa.govresearchgate.net
However, the n-amyl group attached to the silicon atom is a simple alkyl chain. Bacteria and fungi capable of degrading n-alkanes are widespread in soil and water. nih.govnih.gov It is plausible that under aerobic conditions, microorganisms could potentially oxidize the n-amyl group of n-amylmethylsilanediol. This would be analogous to the terminal oxidation of n-alkanes, which proceeds through the formation of an alcohol, then an aldehyde, and finally a carboxylic acid, which can enter central metabolic pathways. Studies on various bacteria, including species of Pseudomonas, have shown efficient degradation of n-alkanes. nih.govsemanticscholar.org Anaerobic degradation of alkanes is also possible but generally occurs at a much slower rate.
The primary influence of microbes on organosilicon compounds like the derivatives of this compound appears to be on the organic substituents rather than the silicon core. Some research has indicated that certain microbes, such as Arthrobacter and Fusarium oxysporium schlechtendahl, can oxidize the methyl groups of dimethylsilanediol to carbon dioxide, albeit as a minor degradation process. epa.govresearchgate.net This suggests that while the Si-C bond itself is recalcitrant, the organic moiety of a molecule like n-amylmethylsilanediol could be subject to microbial attack, leading to a gradual breakdown of the molecule.
Environmental Distribution and Transport Mechanisms
The environmental distribution of this compound is severely limited by its rapid hydrolysis. Upon release into soil or water, it will be quickly converted to n-amylmethylsilanediol. Therefore, the transport and partitioning of the silanediol are of greater environmental relevance.
The mobility of silanols in the environment is governed by their physical and chemical properties, such as water solubility and sorption to soil and sediment. Dimethylsilanediol (DMSD), a close analogue, exhibits a low soil/water distribution coefficient, indicating that it is not strongly sorbed to soil particles in wet conditions and can be mobile, moving with soil water. nih.gov However, as soil dries, DMSD can be retained in the upper soil layers and subsequently be removed through volatilization. nih.gov
Table 3: Factors Influencing Environmental Transport of n-Amylmethylsilanediol
| Environmental Compartment | Key Transport/Distribution Factors | Expected Behavior |
|---|---|---|
| Water | Solubility, Advection/Dispersion | Likely soluble and transported with water currents. |
| Soil (Wet) | Low Sorption Coefficient, Leaching | Mobile and may leach into lower soil profiles. |
| Soil (Dry) | Volatilization, Sorption to topsoil | Potential for volatilization to the atmosphere; retention in the surface layer. |
Soil Mobility and Adsorption/Desorption Characteristics
Specific studies on the soil mobility and adsorption/desorption of this compound are not publicly available. However, the behavior of organosilanes in soil is largely dictated by their chemical reactivity and the physical properties of the soil.
Organosilanes can be employed to modify the surface of silica-based materials, such as soil, rendering them hydrophobic or water-repellent. This process, known as silanization, involves the formation of strong covalent -Si-O-Si- bonds with soil particles. Such a modification would inherently limit the mobility of the organosilane, as it would be chemically bound to the soil matrix.
For alkylchlorosilanes, the most significant reaction upon contact with soil moisture is rapid hydrolysis. This chemical transformation is expected to severely restrict the mobility of the parent compound. The hydrolysis of this compound would yield amyl(methyl)silanol and hydrochloric acid, each with distinct soil interactions. The resulting silanol (B1196071) may form bonds with soil particles, while the hydrochloric acid would likely be neutralized by alkaline components within the soil, which would affect the local pH. Consequently, the mobility of the original this compound is anticipated to be extremely low due to its high reactivity.
Potential for Volatilization and Long-Range Transport
There is no specific data concerning the volatilization and long-range transport of this compound. For the broader class of chlorosilanes, volatilization potential is a factor in their environmental distribution.
Chlorosilanes are reactive liquids with vapor pressures that vary depending on their molecular weight. oecd.org In the environment, their persistence in a state that allows for volatilization is curtailed by their swift hydrolysis when exposed to moisture. Any significant volatilization would likely occur from a direct release or spill before the compound has the opportunity to hydrolyze.
The products of hydrolysis exhibit different potentials for volatilization. Hydrochloric acid is a volatile substance. The corresponding silanols may also be subject to atmospheric transport. For example, studies on the hydrolysis products of some silicones, such as dimethylsilanediol (DMSD), have indicated that they can volatilize from dry soil. nih.gov Once in the atmosphere, these hydrolysis products are expected to undergo further reactions, primarily with hydroxyl radicals. oecd.org
Identification and Environmental Impact of Transformation Products
Direct research identifying the transformation products of this compound and their environmental impact has not been publicly documented. Based on the established chemistry of chlorosilanes, the principal transformation pathway in an environmental context is hydrolysis. oecd.org
The reaction of this compound with water is expected to produce amyl(methyl)silanol and hydrochloric acid (HCl).
Amyl(methyl)silanol : The specific environmental fate of this silanol has not been determined. In general, silanols can undergo further condensation reactions to form siloxanes. The ecotoxicity of silanols is generally considered to be low. oecd.org
Hydrochloric Acid (HCl) : As a corrosive substance, HCl will have a localized effect on the pH of the soil or water where it is produced. In a well-buffered environmental system, it is expected to be rapidly neutralized. However, in environments with low buffering capacity, the resulting acidification could pose a toxicity risk to aquatic life. oecd.org
Further atmospheric transformation of the silanol byproducts is anticipated to proceed through reactions with hydroxyl radicals. oecd.org
Remediation Strategies and Water Treatment Applications
Specific remediation strategies or water treatment applications for this compound have not been developed. However, general methodologies for addressing contamination from chlorosilanes and their derivatives are applicable.
For soil contaminated with chlorosilanes, a key remediation step would be to manage the consequences of hydrolysis. This would likely involve the neutralization of the produced hydrochloric acid to mitigate its corrosive nature and its impact on soil pH. A documented method for the disposal of contaminated chlorosilanes involves treatment with a lime slurry, which converts them into an environmentally inert silica-based material. google.com
In the event of water contamination, the rapid hydrolysis of this compound would result in the presence of silanols and increased acidity. Water treatment processes would need to address the lowered pH and remove the dissolved silanols. Technologies such as adsorption onto activated carbon or other specialized media may be effective in removing organosilicon compounds from water. hydrosilintl.com
More broadly, a range of in-situ and ex-situ technologies are available for the remediation of organic contaminants in soil and groundwater, including chemical oxidation, bioremediation, and physical removal. evonik.comitrcweb.org The suitability of these methods for this compound or its transformation products would necessitate further investigation.
Note: The absence of specific research data for this compound precludes the generation of interactive data tables. The information presented is based on the general chemical behavior of related compounds.
Research Laboratory Safety and Regulatory Compliance
General Laboratory Safety Protocols for Hazardous Chemicals
Working in a laboratory environment necessitates a strong emphasis on safety and chemical hygiene to prevent accidents. okstate.edu A fundamental aspect of laboratory safety is being knowledgeable about the hazardous properties of the materials being used. fsu.edu This involves consulting Safety Data Sheets (SDS) and other relevant resources before beginning any work. fsu.educaltech.edu It is a prudent practice to assume that all chemicals of unknown toxicity are highly toxic. okstate.edu
Key safety rules include knowing the locations of emergency equipment such as safety showers, eyewash stations, and fire extinguishers. okstate.edu Emergency exit routes must also be clearly known. okstate.edu To minimize exposure, skin and eye contact with all chemicals should be avoided. okstate.edu This includes refraining from tasting or intentionally sniffing chemicals. okstate.edu Pipetting should never be done by mouth; a pipet bulb or other mechanical device must be used. nih.gov
Personal hygiene is critical in a laboratory setting. Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where hazardous chemicals are handled or stored. fsu.edunih.gov Laboratory refrigerators and ovens should not be used for food. nih.gov It is also important to wash exposed skin areas before leaving the laboratory. okstate.edu
Proper laboratory conduct involves maintaining a clean and uncluttered workspace. caltech.edu Horseplay is not tolerated, and care should be taken to avoid distracting or startling others. okstate.edu When conducting hazardous procedures, it is crucial not to work alone. okstate.edufsu.edu All containers of chemicals must be properly labeled and kept closed when not in use. okstate.educaltech.edu
Due to their corrosive nature, handling chlorosilanes requires specific personal protective equipment (PPE) to prevent contact with the liquid or its vapors. globalsilicones.org Employers are required by OSHA to determine the appropriate PPE for each hazard and train employees on its proper use. nj.gov
Eye and Face Protection: Chemical splash goggles should be worn when there is a risk of chlorosilanes coming into contact with the eyes. nih.govglobalsilicones.org For enhanced protection, especially when handling bulk quantities or where splashing is a significant risk, a full-face shield should be worn in addition to goggles. nih.govglobalsilicones.orgnj.gov Standard eyeglasses are not sufficient for complete eye protection. globalsilicones.org
Hand and Body Protection: To protect the hands and arms, long-sleeved gloves or gauntlets are recommended. globalsilicones.org Protective clothing, including lab coats, should be worn at all times in the laboratory. caltech.edu For situations with a higher risk of exposure, clean, daily-available protective clothing such as suits, footwear, and headgear should be utilized. nj.gov Rubber boots or rubber-coated safety-toe shoes can provide protection for the feet and lower legs. globalsilicones.org
Respiratory Protection: Work with hazardous chemicals should be performed in a properly functioning fume hood to reduce potential exposure. okstate.edu If there is a potential for overexposure, a supplied-air respirator with a full facepiece operated in a positive-pressure mode may be necessary. nj.gov Cartridge respirators equipped with the proper cartridge for acid-type vapor can provide lung protection in certain situations but are not suitable for oxygen-deficient environments. globalsilicones.org
Table 1: PPE Recommendations for Handling Chlorosilanes
| Body Part | Recommended PPE | Conditions for Use |
| Eyes | Chemical Splash Goggles | When there is a danger of chlorosilanes coming in contact with the eyes. globalsilicones.org |
| Face | Plastic Face Shield (with goggles) | Where face protection is desired, such as handling bulk quantities or when splashing is possible. globalsilicones.orgnj.gov |
| Hands/Arms | Long-sleeved Gloves or Gauntlets | To protect hands and forearms from contact. globalsilicones.org |
| Body | Lab Coat / Protective Suit | General laboratory use; full protective suits for higher-risk operations. caltech.edunj.gov |
| Feet | Closed-toe Shoes / Rubber Boots | Closed-toe shoes are mandatory in the lab; rubber boots for added protection. okstate.eduglobalsilicones.org |
| Respiratory | Fume Hood / Respirator | Fume hood for all volatile chemicals; respirators for potential overexposure scenarios. okstate.edunj.gov |
Fume Hood Specifications and Ventilation Practices
Chemical fume hoods are a primary engineering control used to protect laboratory personnel from exposure to hazardous vapors and aerosols. iisc.ac.in Any experiment that generates air contaminants at or above the permissible exposure limit should be conducted inside a fume hood. iisc.ac.in
Airflow and Face Velocity: A crucial performance metric for a fume hood is its face velocity, which is the speed of the air moving into the hood opening. Fume hoods should maintain an average face velocity of 80-120 feet per minute (fpm). laboratorydesign.com The velocity should be adequate, with general airflow being uniform and not excessively turbulent. laboratorydesign.com Some standards require a minimum face velocity of 100 fpm at normal working conditions, and this may be increased for highly toxic materials. iisc.ac.in The face velocity should not exceed 150 fpm to prevent turbulence that could cause fumes to escape the hood. iisc.ac.in These systems must be regularly monitored, with some standards suggesting checks as frequently as every three months. laboratorydesign.com
Proper Usage Practices: To ensure optimal performance, fume hoods should not be used for storage, as this can disrupt airflow. caltech.edu Chemical sources and equipment should be placed at least six inches away from the face of the hood. caltech.edu Swift movements in and out of the hood should be avoided, and foot traffic in front of the hood should be minimized to prevent disruption of the air curtain. iisc.ac.in The fume hood sash should be kept at the lowest practical height and closed when not in use. caltech.edu
Table 2: Fume Hood Specifications and Standards
| Parameter | Specification/Standard | Rationale |
| Average Face Velocity | 80-120 fpm laboratorydesign.com | Ensures adequate capture of contaminants without creating excessive turbulence. laboratorydesign.com |
| Maximum Face Velocity | < 150 fpm iisc.ac.in | Prevents turbulence that could lead to contaminant escape. iisc.ac.in |
| Monitoring Frequency | At least annually, or when modified. laboratorydesign.com | Verifies proper operation and safety. laboratorydesign.com |
| Location | Away from busy walkways, doors, and air diffusers. iisc.ac.in | Minimizes cross-drafts that can interfere with hood performance. unlv.edu |
| Duct Velocity | 1600-2000 fpm unlv.edu | Minimizes noise and static pressure loss in the exhaust system. unlv.edu |
Emergency Procedures and Spill Response for Organosilicon Reagents
Pre-planning is essential for responding safely to chemical spills in the laboratory. ouhsc.edu All personnel should know the location of emergency equipment and be familiar with evacuation procedures. fsu.eduouhsc.edu In the event of a spill, the first step is to alert others in the immediate area and evacuate if necessary. princeton.edu
Initial Response: For any spill, the primary actions are to rescue, confine, report, and secure. ionscience.com This involves evacuating the area, providing assistance to anyone contaminated (using safety showers and eyewashes), and seeking medical attention. ionscience.com The spill should be confined to prevent it from spreading by using absorbents or creating a dike around the liquid. auburn.eduhse.gov.uk Drains should be covered to prevent environmental release. ionscience.com The incident must be reported immediately to the appropriate emergency personnel. ionscience.com
Spill Cleanup: Cleanup should only be performed by trained personnel wearing the appropriate PPE. ionscience.com If the spilled substance is volatile or flammable, all ignition sources must be controlled, and the area should be ventilated. princeton.edu For acid-forming materials like chlorosilanes, neutralization may be part of the procedure, but this should be done with caution. auburn.edu The absorbed spill material and any contaminated items (gloves, towels, etc.) must be collected in a suitable container, such as a heavy-duty plastic bag or a pail with a liner. princeton.eduauburn.edu
Post-Cleanup: The container with the spill debris must be properly labeled as hazardous waste, clearly identifying the spilled chemical. princeton.edu Following cleanup, the surface where the spill occurred should be decontaminated. princeton.edu All spills must be reported to the laboratory supervisor or principal investigator. princeton.edu
Safe Handling and Storage of n-Amylmethyldichlorosilane
Chlorosilanes, including this compound, require specific handling and storage procedures due to their reactivity. They are corrosive to the skin, eyes, and respiratory tract. globalsilicones.org
A primary hazard of this compound is its reactivity with water. Chlorosilanes readily react with moisture, including humidity in the air, to form corrosive and toxic hydrogen chloride (HCl) gas and hydrochloric acid. globalsilicones.org This reaction can also generate heat. Therefore, these compounds must be stored in tightly closed containers in a cool, well-ventilated area away from water and moisture. nj.gov When transferring chlorosilanes, the drum or container must be electrically grounded and bonded to the receiving container. globalsilicones.org Dry nitrogen should be used to replace the volume of liquid withdrawn to prevent the ingress of moist air. globalsilicones.org
Waste generated from organosilicon compounds must be managed as hazardous waste. technion.ac.il Due to their reactivity, silanes are often categorized as unique organic compounds that must be disposed of separately. technion.ac.il It is critical to never mix unknown waste with other chemicals. technion.ac.il
Different types of chemical waste must be stored separately. ust.hk For instance, water-reactive compounds like chlorosilanes should not be mixed with aqueous waste streams. ust.hk Waste containers must be made of a compatible material; for example, corrosive wastes may require high-density polyethylene (B3416737) containers rather than metal ones. ouhsc.edutechnion.ac.il
The disposal of empty chemical containers that held organosilicon compounds must also be handled carefully. Containers of certain hazardous chemicals may need to be triple-rinsed with a suitable solvent, with the rinsate collected and disposed of as hazardous waste. ust.hk Current disposal methods for silicone waste often involve incineration or landfilling. mdpi.com However, chemical recycling through depolymerization is an emerging method to recover valuable resources from silicone waste. mdpi.com Acid leaching is another technique used in some recycling processes to remove impurities from organosilicon waste. mdpi.comresearchgate.net
Comprehensive Risk Assessment and Mitigation Strategies in Chemical Research
A thorough risk assessment is paramount before commencing any research involving this compound, a compound that, like other organodichlorosilanes, is reactive and corrosive. The assessment should systematically identify potential hazards, evaluate the likelihood and severity of associated risks, and establish robust mitigation strategies.
Hazard Identification:
The primary hazards associated with this compound stem from its reactivity, particularly with water and moisture, and its corrosive nature.
Reactivity: In the presence of water or even atmospheric moisture, this compound readily hydrolyzes. This exothermic reaction releases flammable and toxic gases, including hydrogen chloride (HCl). sigmaaldrich.comfishersci.com The buildup of HCl gas in a poorly ventilated area can create a corrosive and toxic atmosphere. The heat generated from the reaction can also increase the vapor pressure of the flammable liquid, elevating the risk of fire.
Corrosivity: Direct contact with liquid this compound or its vapor can cause severe burns to the skin, eyes, and respiratory tract. sigmaaldrich.com The hydrogen chloride produced upon hydrolysis is also highly corrosive.
Flammability: this compound is a flammable liquid and vapor. sigmaaldrich.com Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.
Risk Evaluation:
The level of risk depends on the scale of the experiment, the experimental conditions, and the competency of the personnel.
Inhalation: Inhalation of vapors or the HCl gas produced from hydrolysis can cause severe respiratory irritation, potentially leading to pulmonary edema. dnacih.com
Dermal and Ocular Contact: Skin or eye contact can result in severe chemical burns. sigmaaldrich.com
Ingestion: Ingestion is a less common route of exposure in a laboratory setting but would cause severe corrosion of the gastrointestinal tract.
Fire and Explosion: The flammability of the compound, coupled with its water reactivity, presents a significant fire and explosion risk, especially if stored or handled improperly.
Mitigation Strategies:
A multi-layered approach to risk mitigation is essential when working with this compound.
Engineering Controls:
Ventilation: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the accumulation of flammable and toxic vapors. globalsilicones.org
Inert Atmosphere: Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent contact with moisture and subsequent hydrolysis. sigmaaldrich.com
Grounding and Bonding: To prevent static discharge, which can serve as an ignition source, all containers and equipment used for transferring the compound must be properly grounded and bonded. sigmaaldrich.com
Administrative Controls:
Standard Operating Procedures (SOPs): Detailed SOPs must be developed and strictly followed for all procedures involving this compound. These SOPs should cover handling, storage, transportation, and emergency procedures.
Training: All personnel must receive comprehensive training on the specific hazards of this compound, the proper use of personal protective equipment (PPE), and emergency response procedures. globalsilicones.org
Restricted Access: Access to areas where this compound is stored and handled should be restricted to authorized and trained personnel.
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors. nj.gov
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., neoprene or nitrile rubber) are required. sigmaaldrich.comthermofisher.com Contaminated clothing should be removed immediately and decontaminated before reuse.
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, appropriate respiratory protection, such as a NIOSH-approved respirator with cartridges for organic vapors and acid gases, must be used. thermofisher.com
Emergency Preparedness:
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., dry sand, vermiculite; not water or reactive absorbents) should be readily available.
Fire Extinguisher: A dry chemical or carbon dioxide fire extinguisher should be accessible. Water should never be used to extinguish a fire involving chlorosilanes due to the violent reaction and production of flammable and toxic gases. globalsilicones.org
Eyewash and Safety Shower: Immediate access to a functioning eyewash station and safety shower is critical in case of accidental exposure. globalsilicones.org
Regulatory Frameworks and Compliance in Academic Research Settings
Research involving hazardous chemicals like this compound in academic institutions is governed by a stringent regulatory framework designed to ensure the safety of researchers, students, and the surrounding community. Compliance with these regulations is not only a legal requirement but also a fundamental ethical responsibility.
Adherence to Occupational Safety and Health Administration (OSHA) Standards
In the United States, the primary regulatory body overseeing workplace safety is the Occupational Safety and Health Administration (OSHA). Academic research laboratories are subject to OSHA standards, most notably the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often referred to as the Laboratory Standard. osha.gov
The cornerstone of the Laboratory Standard is the requirement for employers to develop and implement a written Chemical Hygiene Plan (CHP) . osha.gov The CHP is a comprehensive document that outlines the specific procedures and policies in place to protect laboratory personnel from the health hazards associated with the chemicals they use.
Key elements of a CHP relevant to research with this compound include:
Standard Operating Procedures (SOPs): As mentioned previously, detailed SOPs for the safe handling of this compound are a mandatory component of the CHP.
Control Measures: The CHP must specify the criteria used to determine and implement control measures to reduce employee exposure, including engineering controls, PPE, and hygiene practices. osha.gov
Fume Hoods and Protective Equipment: The plan must include provisions to ensure that fume hoods and other protective equipment are functioning correctly and detail the measures taken for their proper maintenance and performance evaluation. osha.gov
Employee Information and Training: Researchers must be informed about the contents of the Laboratory Standard, the location and availability of the CHP, the permissible exposure limits (PELs) for relevant substances (such as hydrogen chloride), and the signs and symptoms of exposure to hazardous chemicals. osha.gov They must also have access to Safety Data Sheets (SDSs) for all hazardous chemicals.
Medical Consultation and Examination: The standard requires that employees have the opportunity to receive medical attention, including any follow-up examinations that the examining physician deems necessary, under specific circumstances, such as when exposure to a hazardous chemical is suspected.
Hazard Identification: The CHP must include provisions for identifying hazards of the chemicals used in the laboratory. This includes understanding the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms and hazard statements on chemical labels and SDSs. nih.gov For this compound, the relevant GHS classifications would likely include Flammable Liquids, Substances which in contact with water emit flammable gases, Skin Corrosion/Irritation, and Serious Eye Damage/Eye Irritation. sigmaaldrich.comfishersci.com
While OSHA has not established a specific PEL for this compound, exposure limits for its hazardous decomposition product, hydrogen chloride, are well-established. The NIOSH Recommended Exposure Limit (REL) and the OSHA PEL for hydrogen chloride is a ceiling of 5 ppm. aiha.org The CHP should detail the measures taken to ensure that exposures to HCl gas remain well below this limit.
Specific Guidelines for Research Involving Hazardous Chemicals (e.g., animal research)
When research with hazardous chemicals like this compound involves the use of laboratory animals, an additional layer of regulatory oversight and ethical consideration is required. The Institutional Animal Care and Use Committee (IACUC) is the primary body responsible for reviewing and approving all research protocols involving vertebrate animals. nih.govlsu.edu
The IACUC's role is to ensure that animal research is conducted in a humane and ethically responsible manner, and that all personnel are protected from potential hazards. lsu.edu
Key considerations for an IACUC protocol involving a corrosive and reactive compound like this compound include:
Justification for Use: The protocol must provide a strong scientific justification for using animals and for the necessity of using a hazardous chemical. The "Three Rs" of animal research (Replacement, Reduction, and Refinement) must be addressed, including a discussion of whether alternative, non-animal models could be used. nih.gov In recent years, there has been a significant push towards the development and validation of in vitro and other alternative methods to animal testing for assessing skin corrosion and irritation, with several now recognized by the Organisation for Economic Co-operation and Development (OECD). nih.goveuropa.eudelltech.com
Personnel Training and Experience: The protocol must detail the training and experience of all personnel involved in handling the animals and the hazardous chemical. This includes training on animal handling and restraint, substance administration, recognition of pain and distress, and emergency procedures. lsu.edu
Safe Handling and Administration: The protocol must describe in detail the procedures for safely handling and administering this compound to the animals. This would likely involve administration within a chemical fume hood or a ventilated enclosure to protect both the researchers and the animals from exposure to vapors and HCl gas.
Animal Housing and Husbandry: Special considerations for housing animals administered a hazardous chemical are necessary. This may include the use of specialized caging with enhanced ventilation and procedures for the safe handling and disposal of contaminated bedding and waste. downstate.edu
Monitoring and Veterinary Care: The protocol must outline the procedures for monitoring the animals for any adverse effects of the chemical and describe the veterinary care that will be provided.
Euthanasia: The method of euthanasia must be consistent with the recommendations of the American Veterinary Medical Association (AVMA) Guidelines for the Euthanasia of Animals. upstateresearch.org
Compliance with these regulatory frameworks is essential for ensuring a safe research environment and for upholding the ethical standards of scientific inquiry.
Q & A
Q. How should conflicting data on the hydrolysis kinetics of this compound be resolved?
- Methodological Answer : Conduct a systematic literature review to identify variables causing discrepancies (e.g., solvent polarity, trace water content). Replicate key studies under controlled humidity (e.g., glovebox with <1 ppm HO). Use kinetic modeling (e.g., pseudo-first-order approximations) to compare rate constants. Publish null results to address publication bias .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model Si-Cl bond dissociation energies and nucleophilic attack pathways. Validate models with experimental -NMR data. Use software like Gaussian or ORCA for simulations. Cross-reference computational results with PubChem’s physicochemical data for accuracy .
Q. How can researchers design experiments to study the environmental impact of this compound degradation products?
- Methodological Answer : Simulate hydrolysis in aqueous systems (pH 4–10) and analyze byproducts (e.g., silicic acids) via LC-MS/MS. Conduct ecotoxicity assays using Daphnia magna or Vibrio fischeri to assess acute toxicity. Follow OECD guidelines for environmental fate studies, including biodegradation and bioaccumulation tests .
Methodological Considerations
- Data Contradiction Analysis : Combine case study comparisons (e.g., single vs. multiple solvent systems) with meta-analytical frameworks to resolve inconsistencies .
- Experimental Design : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) and minimize confounding effects. Include negative controls (e.g., solvent-only reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
